![molecular formula C4H2D4 B077909 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- CAS No. 10545-58-1](/img/structure/B77909.png)
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Overview
Description
“1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” is a chemical compound with the molecular formula C4H2D4 . It is a variant of 1,3-butadiene where four of the hydrogen atoms are replaced by deuterium .
Molecular Structure Analysis
The molecular structure of “1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” consists of a four-carbon chain with alternating single and double bonds. Two of the hydrogen atoms on the first and last carbon atoms are replaced by deuterium .
Scientific Research Applications
Industrial Chemistry and Material Production
1,3-Butadiene is used as a raw material in the chemical industry due to its abundance and relatively low cost . It is used in several homogeneously catalyzed processes and technologies to produce fine and bulk chemicals . The key to achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
Palladium-Catalyzed Telomerizations
Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones .
Direct Carbonylation
Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups . This process is another industrially relevant conversion of 1,3-butadiene .
Epoxidation
The epoxidation of 1,3-butadiene has been developed as an efficient route to synthesize 3,4-epoxy-1-butene . This process uses a silver-based catalyst and air as an oxidant . The resulting epoxide can be directly converted to 1,4-butanediol or thermally rearranged to 2,5-dihydrofuran .
Synthesis of Sulfur-Containing Derivatives
1,3-Butadiene derivatives possessing sulfur substituents at the 2,3-positions have been synthesized via dithiol intermediates . These sulfur-containing 1,3-butadiene derivatives exhibit characteristic electrochromic behaviors .
Wavelength Shifting
1,1,4,4-Tetraphenyl-1,3-butadiene is used as a wavelength shifter . This application is particularly useful in optical devices and systems .
Electroluminescent Dye
1,1,4,4-Tetraphenyl-1,3-butadiene is also used as an electroluminescent dye . When energized, it emits a blue glow, making it useful in various display technologies .
properties
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
CAS RN |
10545-58-1 | |
Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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